5-bromo-2-chloro-N-ethylpyrimidin-4-amine

Description

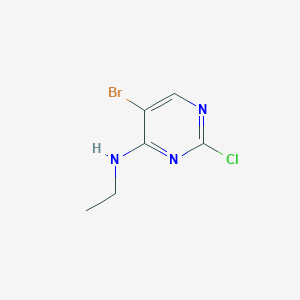

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrClN3/c1-2-9-5-4(7)3-10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHQFKOMQASUHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine

An In-Depth Technical Guide to the Synthesis of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine

Executive Summary

This compound is a critical heterocyclic building block in the landscape of modern drug discovery and development. Its unique arrangement of reactive sites—a nucleophilic amine, a displaceable C2 chlorine, and a C5 bromine suitable for cross-coupling reactions—renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, particularly kinase inhibitors. This guide provides a comprehensive, scientifically grounded overview of the most logical and efficient synthesis of this target molecule. We will delve into the strategic considerations for the synthesis, the mechanistic underpinnings of the key reaction, and provide detailed, field-tested protocols for both the preparation of the key starting material and the final regioselective amination. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important synthetic transformation.

Introduction: The Pyrimidine Core in Drug Design

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates. Its prevalence stems from its ability to engage in a multitude of non-covalent interactions, particularly hydrogen bonding, with biological targets such as kinases, making it an ideal anchor for inhibitor design.

The specific compound, this compound, serves as a highly valuable drug intermediate[1]. The strategic placement of its functional groups allows for sequential, directed modifications. For instance, the C2 chlorine can be displaced by another nucleophile, while the C5 bromine is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl substituents. This step-wise functionalization is a cornerstone of modern library synthesis and lead optimization campaigns.

Synthetic Strategy and Retrosynthetic Analysis

The most direct and industrially scalable approach to this compound involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The retrosynthetic analysis reveals a clear disconnection at the C4-N bond, pointing to ethylamine and the key precursor, 5-bromo-2,4-dichloropyrimidine.

This precursor itself can be readily synthesized from commercially available 5-bromouracil through a robust chlorination reaction. The overall synthetic pathway is therefore a two-step process, designed for efficiency and control.

Sources

5-bromo-2-chloro-N-ethylpyrimidin-4-amine chemical properties

An In-Depth Technical Guide to 5-bromo-2-chloro-N-ethylpyrimidin-4-amine: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated pyrimidine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous purines and pyrimidines in biological systems. The specific arrangement of substituents on this compound—a reactive chloro group at the 2-position, a bromo group at the 5-position suitable for cross-coupling, and an ethylamino side chain at the 4-position—provides medicinal chemists with multiple strategic vectors for molecular elaboration.

This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, synthetic routes, spectral characteristics, and reactivity. It is intended for researchers, scientists, and drug development professionals who utilize such intermediates to construct complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally defined by its physical and structural characteristics. These properties dictate its handling, reactivity, and analytical profile.

Chemical Structure

The molecular structure provides the foundational blueprint for understanding the compound's reactivity and function. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effects of the halogen substituents, significantly influences the electron density and reactivity of each position.

Caption: 2D structure of this compound.

Core Properties

The fundamental identifiers and properties of the compound are summarized below.

| Property | Value | Reference |

| CAS Number | 954221-06-8 | [1][2] |

| Molecular Formula | C₆H₇BrClN₃ | [2] |

| Molecular Weight | 236.50 g/mol | Calculated |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white powder | [3] (by analogy) |

| Canonical SMILES | CCNC1=NC(=NC=C1Br)Cl | [2] |

| InChIKey | LJHQFKOMQASUHX-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution reaction. This approach is favored for its reliability and scalability.

Synthetic Strategy

The most common precursor for this synthesis is 5-bromo-2,4-dichloropyrimidine. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the stronger electron-withdrawing effect exerted by the adjacent nitrogen atom at position 3 and the para-nitrogen at position 1. Consequently, reacting 5-bromo-2,4-dichloropyrimidine with one equivalent of ethylamine under controlled conditions leads to the selective displacement of the C4 chlorine, yielding the desired product with high regioselectivity.[4][5]

Experimental Protocol: Synthesis from 5-bromo-2,4-dichloropyrimidine

This protocol is a representative procedure based on established methods for similar substitutions on the pyrimidine core.[6]

-

Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as dioxane or ethanol (approx. 0.5 M) in a round-bottom flask, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add ethylamine (1.1 eq, typically as a solution in THF or water) dropwise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Spectral Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the proton at the C6 position.

-

A quartet (δ 3.4-3.7 ppm) corresponding to the two methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.

-

A triplet (δ 1.2-1.4 ppm) corresponding to the three methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

-

A broad signal for the N-H proton may also be observed.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule (two from the ethyl group and four from the pyrimidine ring).

-

Mass Spectrometry (MS): The mass spectrum would be crucial for confirming the molecular weight. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic and complex isotopic pattern for the molecular ion peak [M]+, [M+2]+, and [M+4]+, which is definitive for confirming the elemental composition.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its two halogen substituents, which allows for sequential and site-selective modifications.

-

Nucleophilic Substitution at C2: The remaining chlorine atom at the C2 position is less reactive than the C4 chlorine was, but it can still be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) under more forcing conditions, such as heating. This allows for the introduction of a second point of diversity.

-

Cross-Coupling Reactions at C5: The bromo substituent at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of complex derivatives. Common transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to install a different amino group.

-

Heck Coupling: Reaction with alkenes.

-

Caption: Key reaction pathways for derivatization.

Applications in Medicinal Chemistry

Substituted pyrimidines are cornerstone scaffolds in drug development, particularly in oncology. The structural motif present in this compound is a key feature in many kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

This compound serves as a crucial intermediate for synthesizing inhibitors that target these enzymes.[7][8] For instance, a very close analogue, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is a known precursor in the synthesis of Ribociclib, a CDK4/6 inhibitor approved for the treatment of certain types of breast cancer.[3][6] The N-ethyl variant provides an alternative side chain that can be used to modulate potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound. The following information is derived from available Safety Data Sheets (SDS).[1][9][10]

Hazard Identification

| Pictogram | GHS Code | Hazard Statement |

ngcontent-ng-c3402157373="" class="ng-star-inserted"> | GHS07 | H302: Harmful if swallowed.[9] |

| H315: Causes skin irritation.[9] | ||

| H319: Causes serious eye irritation.[9] | ||

| H335: May cause respiratory irritation.[9] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

References

- LookChem. High-Quality 5-BroMo-2-chloro-N-cyclopentylpyrimidin-4-amine. [Link]

- Molbase. CAS 954221-06-8 this compound. [Link]

- MCE. This compound | 药物中间体. [Link]

- PubChem. 5-Bromo-2-chloropyrimidine. [Link]

- Chem-Space.

- ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]

- NIH. 5-Bromo-2-chloropyrimidin-4-amine. [Link]

- PubChem. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. CAS号:954221-06-8-4-Pyrimidinamine, 5-bromo-2-chloro-N-ethyl- - this compound-科华智慧 [kehuaai.com]

- 3. innospk.com [innospk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 药物中间体 | MCE [medchemexpress.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the spectroscopic data for 5-bromo-2-chloro-N-ethylpyrimidin-4-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] The robust characterization of such molecules is a cornerstone of modern drug discovery and development, ensuring structural integrity, purity, and consistency, which are critical for both efficacy and safety.[2] This document will delve into the theoretical and practical aspects of the multi-faceted spectroscopic analysis of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Imperative of Spectroscopic Analysis in Pharmaceutical Development

In the pharmaceutical industry, spectroscopic techniques are indispensable tools for elucidating molecular structure, identifying functional groups, and quantifying purity.[3][4] For a molecule like this compound, a substituted pyrimidine, a comprehensive spectroscopic analysis provides a unique molecular fingerprint, crucial for quality control and regulatory compliance.[5] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[6][7][8]

Below is a workflow illustrating the integrated approach to the spectroscopic characterization of a novel chemical entity.

Caption: Integrated workflow for the synthesis and spectroscopic validation of a pharmaceutical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy provides unparalleled detail about the molecular structure of a compound.[4] For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would be consistent with its structure.[9]

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | C6-H |

| ~3.5 | Quartet | 2H | -CH₂- |

| ~1.3 | Triplet | 3H | -CH₃ |

| ~7.5 | Broad Singlet | 1H | N-H |

Interpretation:

-

The singlet at approximately 8.3 ppm is characteristic of the lone proton on the pyrimidine ring (C6-H).

-

The quartet around 3.5 ppm corresponds to the methylene protons (-CH₂) of the ethyl group, split by the adjacent methyl protons.

-

The triplet at approximately 1.3 ppm is assigned to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

-

A broad singlet, potentially exchangeable with D₂O, would be observed for the amine proton (N-H).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C4 |

| ~158 | C2 |

| ~157 | C6 |

| ~105 | C5 |

| ~40 | -CH₂- |

| ~15 | -CH₃ |

Interpretation:

-

The signals in the aromatic region (~105-160 ppm) are assigned to the carbons of the pyrimidine ring. The exact shifts are influenced by the electronegative chloro and bromo substituents and the amino group.

-

The aliphatic signals around 40 ppm and 15 ppm correspond to the ethyl group carbons.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H NMR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[5] For this compound, MS is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. The expected molecular formula is C₆H₇BrClN₃, with a molecular weight of approximately 236.50 g/mol .[9]

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 235/237/239 | [M]⁺, Molecular ion peak with isotopic pattern for Br and Cl |

| 220/222/224 | [M-CH₃]⁺ |

| 207/209 | [M-C₂H₄]⁺ |

| 156/158 | [M-Br]⁺ |

Fragmentation Pathway:

The fragmentation of substituted pyrimidines is influenced by the nature and position of the substituents.[10]

Caption: Predicted mass spectral fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of atoms and is used to identify the functional groups present in a molecule.[3]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3500 | N-H stretch |

| 2850-2960 | C-H stretch (aliphatic) |

| ~1600 | C=N stretch (ring) |

| ~1550 | C=C stretch (ring) |

| 1000-1300 | C-N stretch |

| 600-800 | C-Cl stretch |

| 500-600 | C-Br stretch |

Interpretation:

-

The presence of a band in the 3300-3500 cm⁻¹ region would confirm the N-H group.

-

Bands in the 2850-2960 cm⁻¹ region are indicative of the C-H bonds in the ethyl group.

-

Absorptions around 1600 and 1550 cm⁻¹ are characteristic of the pyrimidine ring stretching vibrations.

-

The C-N, C-Cl, and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic characterization of this compound, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust and validated confirmation of its chemical structure. This multi-technique approach ensures the identity, purity, and quality of this important pharmaceutical intermediate, which is a critical requirement in the rigorous landscape of drug development and manufacturing.

References

- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Google Cloud.

- Workman, J., Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.

- The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025, July 19). Simson Pharma Limited.

- Spectroscopic Techniques in Modern Drug Characterization. Walsh Medical Media.

- Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Google Cloud.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025, December). Benchchem.

- CAS号:954221-06-8-4-Pyrimidinamine, 5-bromo-2-chloro-N-ethyl. 科华智慧.

- Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. (2025, November 23). ResearchGate.

- Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions.

- This compound | Drug Intermediate. MedchemExpress.com.

- 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. (2025, September 25). ChemicalBook.

- Certificate of Analysis - this compound. MedchemExpress.com.

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.

- How is 4-Amino-5-bromo-2-chloropyrimidine synthesized and what are its properties?. FAQ.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. paulrpalmer.com [paulrpalmer.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. malvesfalcao.com [malvesfalcao.com]

- 6. nano-ntp.com [nano-ntp.com]

- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 5-bromo-2-chloro-N-ethylpyrimidin-4-amine: A Key Intermediate in Modern Drug Discovery

Abstract: This document provides a comprehensive technical overview of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine, a critical heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, a robust synthesis protocol, reactivity profile, and its strategic application in the development of targeted therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.

Compound Profile and Significance

This compound is a substituted pyrimidine that has garnered significant interest in the pharmaceutical industry. Its structure is primed for sequential, regioselective modifications, making it an ideal scaffold for constructing complex molecular architectures. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anti-cancer and anti-viral properties.[1][2] The strategic placement of two distinct halogen atoms (bromine and chlorine) at positions 5 and 2 respectively, allows for differential reactivity in cross-coupling and nucleophilic substitution reactions, a feature highly valued in library synthesis and lead optimization.

| Identifier | Value | Source |

| CAS Number | 954221-06-8 | [3][4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₆H₇BrClN₃ | [4] |

| Molecular Weight | 236.50 g/mol | [4] |

| Appearance | Typically a white to off-white solid | [5] |

Synthesis, Mechanism, and Experimental Rationale

The most logical and widely adopted strategy for synthesizing N-substituted 4-aminopyrimidines is through the sequential nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor. The starting material of choice is typically 5-bromo-2,4-dichloropyrimidine.

Causality of the Synthetic Route: The chlorine atom at the C4 position of the pyrimidine ring is significantly more activated towards nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) and the bromine atom at C5. This inherent electronic bias allows for a highly regioselective reaction. By using a stoichiometric amount of ethylamine at controlled, low temperatures, one can selectively displace the C4-chloro group while leaving the C2-chloro group intact for subsequent chemical modifications. A mild inorganic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is included to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.

Workflow for the Synthesis of this compound

Caption: Regioselective SNAr Synthesis Workflow.

Reactivity and Strategic Applications in Drug Discovery

The true value of this compound lies in its capacity for sequential, orthogonal derivatization. This "two-handle" approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

C2 Position (Chloro-group): The chlorine atom is an excellent handle for further SNAr reactions with a variety of nucleophiles (e.g., anilines, alcohols, thiols). This allows for the introduction of diverse substituents that can probe binding pockets for hydrogen bonding or hydrophobic interactions.

-

C5 Position (Bromo-group): The bromine atom is perfectly suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This enables the installation of aryl, heteroaryl, or alkynyl groups, which can be used to modulate the compound's solubility, metabolic stability, and target engagement.

A closely related analogue, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, serves as a crucial intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor used in cancer therapy.[5][6] This underscores the therapeutic relevance of this chemical scaffold.

Role as a Versatile Chemical Scaffold

Caption: Orthogonal Derivatization Strategy.

Detailed Experimental Protocol: Representative Synthesis

This protocol is a representative example based on established chemical principles for this reaction class and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize this compound from 5-bromo-2,4-dichloropyrimidine.

Materials:

-

5-bromo-2,4-dichloropyrimidine (1.0 eq)

-

Ethylamine (2.0 M solution in THF, 1.05 eq)

-

Diisopropylethylamine (DIPEA, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2,4-dichloropyrimidine (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0°C using an ice-water bath.

-

Add DIPEA (1.5 eq) to the stirred solution.

-

Slowly add the ethylamine solution (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: Harmful if swallowed (Acute toxicity, oral, Category 4). Causes skin irritation (Category 2) and serious eye irritation (Category 2A). May cause respiratory irritation (Category 3).[3]

-

Precautions: Use only in a well-ventilated area, preferably a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid breathing dust, fumes, or vapors.[3] Wash hands thoroughly after handling.[3]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.[3]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.[3]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity and strategic placement of functional handles provide chemists with a reliable and versatile platform for the synthesis of novel compounds with therapeutic potential. Understanding its synthesis, reactivity, and handling is essential for any research program aiming to leverage the power of pyrimidine-based scaffolds.

References

- Kewaizhizao.CAS 954221-06-8, 4-Pyrimidinamine, 5-bromo-2-chloro-N-ethyl-.[Link]

- PubChem.5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine.[Link]

- PubChem.5-Bromo-4-chloropyrimidin-2-amine.[Link]

- A-Z Chemistry.

- Google Patents.CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Google Patents.CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.Bioorganic & Medicinal Chemistry Letters, 22(8), 2848-2851. [Link]

- Fuxin Custchem Fine Chemical Co.,Ltd.Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.[Link]

- Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs.Molecules, 24(1), 59. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.Global Supply of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Finding Reliable Manufacturers.[Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. CAS号:954221-06-8-4-Pyrimidinamine, 5-bromo-2-chloro-N-ethyl- - this compound-科华智慧 [kehuaai.com]

- 5. innospk.com [innospk.com]

- 6. Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine China Manufacturers Suppliers Factory Exporter [custchemvip.com]

A Senior Application Scientist's Guide to the Physical Properties of Substituted Pyrimidines in Drug Development

Introduction: The Pyrimidine Core - More Than Just a Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring stands as a cornerstone heterocyclic scaffold. Its presence is fundamental to life itself, forming the core structure of nucleobases like cytosine, thymine, and uracil.[1] Beyond this central biological role, pyrimidine derivatives have proven to be a remarkably fruitful source of therapeutic agents, exhibiting a vast spectrum of activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2]

However, the journey from a promising pyrimidine-based hit compound to a viable drug candidate is paved with rigorous physicochemical characterization. The seemingly simple act of adding or modifying substituents on the pyrimidine ring can drastically alter its physical properties, which in turn govern its behavior in a biological system. Properties such as solubility, lipophilicity, melting point, and ionization state are not mere data points; they are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of properties to provide an in-depth understanding of why these characteristics are measured, how they are reliably determined, and what their values imply for the development of substituted pyrimidine-based therapeutics. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative principles to empower you to make informed decisions in your drug discovery programs.

Section 1: Aqueous Solubility - The Gateway to Bioavailability

A drug must dissolve to be absorbed. This fundamental principle places aqueous solubility at the forefront of physicochemical profiling. For pyrimidine derivatives, poor aqueous solubility is a common hurdle that can limit bioavailability and lead to unreliable data in biological assays.[1] Solubility is typically assessed under two distinct conditions: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: An Essential Distinction

-

Kinetic Solubility: This measures the concentration of a compound in solution at the moment precipitation first occurs when a concentrated DMSO stock is added to an aqueous buffer.[1][3] It's a high-throughput measurement that mimics the conditions of many in vitro biological assays and is invaluable for early-stage screening to flag potential issues.[3] It reflects the solubility of the least stable, fastest-precipitating form of the compound.[1]

-

Thermodynamic Solubility: This represents the true equilibrium solubility. It is determined by equilibrating an excess of the solid compound with a solvent over a prolonged period.[1] This value is the gold standard for lead optimization and formulation development, as it defines the maximum concentration achievable under stable conditions.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, established by Higuchi and Connors, remains the most reliable technique for determining the thermodynamic solubility of drug candidates.[4] Its trustworthiness lies in achieving a true equilibrium between the dissolved and solid states.

Causality Behind the Protocol: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using an excess of the solid material ensures that this equilibrium is reached and maintained. The extended incubation with agitation maximizes the surface area for dissolution and guarantees the system reaches a steady state. Centrifugation or filtration then separates the undissolved solid, allowing for the precise quantification of the soluble fraction.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid, finely powdered substituted pyrimidine to a vial containing a known volume of the test medium (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). The key is to ensure enough solid is present that some remains undissolved at the end of the experiment.[1][4]

-

Equilibration: Seal the vials and place them in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. The duration is critical to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Quantification: Determine the concentration of the dissolved pyrimidine derivative in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[5] A pre-established calibration curve is required for accurate quantification.[1]

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in the chosen medium.

Workflow for Thermodynamic Solubility Determination

Caption: A step-by-step workflow for determining thermodynamic solubility.

Impact of Substituents on Solubility

The nature and position of substituents dramatically influence the solubility of the pyrimidine core. This relationship is a cornerstone of medicinal chemistry optimization.

| Substituent Type | General Effect on Aqueous Solubility | Rationale |

| Polar, Hydrogen-Bonding Groups (-OH, -NH2, -COOH) | Increases | These groups can form hydrogen bonds with water molecules, disrupting the crystal lattice of the solid and favoring solvation.[6] |

| Ionizable Groups (Acids, Bases) | Increases (pH-dependent) | At a pH where the group is ionized, the resulting charge leads to strong ion-dipole interactions with water, significantly boosting solubility.[3][6] |

| Non-polar, Lipophilic Groups (-CH3, -Cl, -Ph) | Decreases | These groups increase the hydrophobicity of the molecule, making it less favorable to interact with polar water molecules and strengthening the crystal lattice energy.[7] |

Section 2: Melting Point - A Measure of Purity and Intermolecular Forces

The melting point (m.p.) is the temperature at which a solid transitions to a liquid. In drug development, it serves two primary purposes: as a crucial indicator of compound purity and as a proxy for the strength of intermolecular forces within the crystal lattice. A pure crystalline compound typically has a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[8]

Experimental Protocol: Melting Point Determination via Capillary Method

This is a classic and reliable method for determining the melting point of a crystalline organic solid.

Causality Behind the Protocol: The compound is heated slowly and uniformly in a calibrated apparatus. The slow heating rate (~1-2°C per minute) is critical to ensure that the temperature of the heating block and the sample are in thermal equilibrium, allowing for an accurate observation of the phase transition.[8][9]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the substituted pyrimidine sample is completely dry and finely powdered.

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface to pack the powder down into a dense column of 2-3 mm in height.[9]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Heating: If the approximate melting point is unknown, perform a rapid initial determination by heating quickly. Then, for an accurate measurement, use a fresh sample and heat rapidly to about 10-15°C below the approximate melting point.

-

Measurement: Decrease the heating rate to 1-2°C per minute.[9] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Workflow for Melting Point Determination

Caption: A streamlined workflow for accurate melting point measurement.

Section 3: Lipophilicity (logP/logD) - Balancing Permeability and Potency

Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical physical properties in drug design. It governs how a compound partitions between aqueous and lipid environments, which directly impacts its ability to cross biological membranes, bind to target proteins, and avoid metabolic enzymes.[10]

-

logP (Partition Coefficient): This is the measure of lipophilicity for a non-ionizable compound. It is the logarithm of the ratio of the compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[11]

-

logD (Distribution Coefficient): For ionizable compounds like many substituted pyrimidines, lipophilicity is pH-dependent. logD is the effective lipophilicity at a specific pH (usually physiological pH 7.4), accounting for both the neutral and ionized species.

A positive logP/D value indicates a more lipophilic compound, while a negative value indicates a more hydrophilic one.[11]

Experimental Protocol: logP/logD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of partitioning at equilibrium.[12][13]

Causality Behind the Protocol: The method is designed to achieve a true equilibrium distribution of the analyte between two pre-saturated, immiscible phases. Pre-saturating the n-octanol with buffer and the buffer with n-octanol is a critical, self-validating step that prevents volume changes during the experiment, ensuring the integrity of the concentration measurements.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare the two phases: n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for logD). Vigorously mix equal volumes of each and allow them to separate overnight. This creates pre-saturated n-octanol (top layer) and pre-saturated buffer (bottom layer).[13]

-

Partitioning: Add a known amount of the substituted pyrimidine stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer.

-

Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

-

Sampling & Quantification: Carefully take an aliquot from each phase (n-octanol and aqueous). Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.[14]

-

Calculation:

-

P (or D) = [Concentration in n-octanol] / [Concentration in aqueous buffer]

-

logP (or logD) = log10(P or D)

-

Workflow for logP/logD Determination

Caption: The gold-standard shake-flask method for lipophilicity measurement.

Section 4: Ionization Constant (pKa) - The Driver of pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a functional group. For substituted pyrimidines, which often contain basic nitrogen atoms or acidic/basic substituents, the pKa dictates the compound's charge state at a given pH.[15] This is profoundly important as the ionization state affects solubility, membrane permeability (the an uncharged species is generally more permeable), and the ability to form ionic bonds with a biological target.[16]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[17]

Causality Behind the Protocol: The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the functional group is 50% ionized and 50% neutral. This point is identified as the midpoint of the steepest portion of the titration curve (the inflection point), where the analyte is acting as its most effective buffer.[16][18]

Step-by-Step Methodology:

-

Preparation: Accurately prepare a solution of the substituted pyrimidine at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture.[18] Ensure a constant ionic strength by adding a background electrolyte like KCl.[18]

-

Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[18] Place the sample solution in a jacketed vessel to maintain a constant temperature and use a magnetic stirrer for continuous mixing.

-

Titration: For a basic pyrimidine, titrate with a standardized solution of HCl. For an acidic derivative, titrate with standardized NaOH. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point, which can be determined from the inflection point of the resulting sigmoid curve.[16]

Workflow for pKa Determination by Potentiometric Titration

Caption: A procedural diagram for determining the ionization constant (pKa).

Section 5: The Interplay of Properties and the Rise of Computational Models

It is crucial to recognize that these physical properties are not independent variables. They are deeply interconnected and collectively shape the ADME profile of a drug candidate.

Logical Relationship between Physicochemical Properties and Drug Disposition

Caption: The relationship between core physical properties and a drug's ADME profile.

For instance, a high melting point often correlates with lower solubility due to strong crystal lattice energy. The pKa directly influences both solubility and logD, as the charged form of a molecule is typically more soluble but less permeable than its neutral counterpart.

Given these complex relationships, computational Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models have become indispensable.[2][19][20] These models use statistical methods to correlate calculated physicochemical properties of pyrimidine derivatives with their experimentally determined values or biological activities.[19] While experimental validation remains essential, these in silico tools allow for the high-throughput screening of virtual libraries, helping to prioritize the synthesis of compounds with the most promising physical property profiles.

Conclusion

The physical properties of substituted pyrimidines are not peripheral data but are central to the entire drug discovery and development process. A deep, mechanistic understanding of how to measure and interpret solubility, melting point, lipophilicity, and pKa is essential for rationally designing molecules that can successfully navigate the complex biological milieu to reach their target. By employing the robust, self-validating experimental protocols outlined in this guide and leveraging the predictive power of modern computational tools, researchers can more efficiently optimize pyrimidine scaffolds into effective and safe medicines.

References

- QSPR models for pyrimidine-based corrosion inhibitors in acid medium. International Journal of Corrosion and Scale Inhibition.

- Melting point determin

- Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.

- QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents.

- Experimental and Computational Methods Pertaining to Drug Solubility. [PDF]

- QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer.

- Solubility and stability testing of novel pyrimidine deriv

- solubility experimental methods.pptx. Slideshare.

- How To Determine Melting Point Of Organic Compounds?. YouTube.

- LogP—Making Sense of the Value. ACD/Labs.

- Compound solubility measurements for early drug discovery. Life Chemicals.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.

- Pyrimidine. Wikipedia.

- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- experiment (1)

- Determination Of Melting Point Of An Organic Compound. BYJU'S.

- Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. American Chemical Society.

- Solubility of pyrimidine derivatives in different organic solvents at different temper

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [PDF]

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- pKa and log p determin

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Protocol for Determining pKa Using Potentiometric Titration.

- Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. BenchChem.

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Computational Estimation of the Acidities of Pyrimidines and Related Compounds.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- Pyrimidine. Solubility of Things.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. youtube.com [youtube.com]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijirss.com [ijirss.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. QSPR models for pyrimidine-based corrosion inhibitors in acid medium - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]

- 20. researchgate.net [researchgate.net]

The Architectural Versatility of Functionalized Pyrimidine Derivatives: A Technical Guide for Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold, a fundamental constituent of nucleic acids, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its inherent biocompatibility and versatile chemical reactivity have established it as a "privileged structure" for the development of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of functionalized pyrimidine derivatives, moving beyond a mere catalog of compounds to elucidate the causal relationships between structural modifications and biological outcomes. We will delve into the strategic intricacies of their synthesis, explore their diverse pharmacological activities with a focus on anticancer applications, and dissect their structure-activity relationships (SAR) to empower researchers in the rational design of next-generation therapeutic agents. This guide is designed to be a self-validating resource, grounding key mechanistic claims and protocols in authoritative scientific literature.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered heterocyclic pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature, most notably as the core of the nucleobases cytosine, thymine, and uracil. This prevalence means that biological systems have evolved to recognize and interact with this scaffold, offering a unique advantage in drug design. The electron-deficient nature of the pyrimidine ring, coupled with the potential for substitution at multiple positions, provides a rich chemical space for the generation of diverse molecular architectures with a wide spectrum of pharmacological activities.[3] These activities span a remarkable range, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[4][5]

Strategic Synthesis of Functionalized Pyrimidines: Building the Core

The synthetic accessibility of the pyrimidine core is a significant factor contributing to its widespread use in drug discovery.[6] Various synthetic strategies have been developed to construct and functionalize the pyrimidine ring, with multicomponent reactions (MCRs) being particularly prominent due to their efficiency and atom economy.

The Biginelli Reaction: A Classic and Versatile Multicomponent Synthesis

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.[7][8] This acid-catalyzed reaction provides a straightforward route to dihydropyrimidines, which can be further modified.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative via the Biginelli Reaction

This protocol describes a general procedure for the synthesis of a dihydropyrimidine, a common intermediate in the synthesis of more complex pyrimidine derivatives.[4]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea (1.5 mmol)

-

Ethanol (10 mL)

-

Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ethanol (10 mL).

-

Stir the mixture to dissolve the solids.

-

Carefully add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Modern Synthetic Approaches: Expanding the Chemical Space

Beyond the classic Biginelli reaction, a multitude of other synthetic methods have been developed to access a wider array of functionalized pyrimidines. These include:

-

Gewald Reaction: A multicomponent reaction for the synthesis of 2-aminothiophenes, which can then be used as precursors for thieno[2,3-d]pyrimidines, a class of fused pyrimidines with significant biological activity.[5]

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki and Sonogashira couplings are invaluable for introducing aryl, heteroaryl, and alkynyl substituents at various positions of the pyrimidine ring, enabling fine-tuning of the molecule's properties.

The choice of synthetic strategy is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Biological Activities of Functionalized Pyrimidine Derivatives: A Focus on Anticancer Agents

The functionalization of the pyrimidine core has led to the discovery of compounds with a broad spectrum of biological activities. A particularly fruitful area of research has been the development of pyrimidine-based anticancer agents.[2]

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many potent and clinically successful EGFR inhibitors are based on the pyrimidine scaffold.[6] These inhibitors typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes tumor growth.[1]

Structure-Activity Relationship (SAR) of Pyrimidine Derivatives

Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective drug candidates. The biological activity of pyrimidine derivatives can be significantly influenced by the nature and position of substituents on the pyrimidine ring.

Quantitative SAR of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of a series of pyrazolo[3,4-d]pyrimidine derivatives against EGFR tyrosine kinase, illustrating the impact of different substituents on their potency.[9]

| Compound | R1 | R2 | EGFR IC50 (µM) |

| 4 | H | CN | 0.054 |

| 15 | Et | CN | 0.135 |

| 16 | Et | COOEt | 0.034 |

Data sourced from Hassaballah et al. (2024).[9]

From this limited dataset, several preliminary SAR observations can be made:

-

The nature of the substituent at the R2 position significantly impacts activity, with the cyano and ethyl ester groups being well-tolerated.

-

The presence of an ethyl group at the R1 position can modulate the inhibitory potency.

These types of quantitative SAR studies are crucial for guiding the optimization of lead compounds to enhance their therapeutic efficacy and selectivity.

Applications in Drug Discovery and Future Perspectives

Functionalized pyrimidine derivatives have made a significant impact on modern medicine, with numerous approved drugs incorporating this versatile scaffold.[7] The continued exploration of the chemical space around the pyrimidine core, aided by advances in synthetic methodologies and a deeper understanding of SAR, promises to yield a new generation of therapeutics for a wide range of diseases.

Future research will likely focus on:

-

The development of novel multicomponent reactions to access even more diverse and complex pyrimidine derivatives.

-

The application of computational modeling and artificial intelligence to predict the biological activity of novel pyrimidine compounds and guide their design.

-

The exploration of pyrimidine derivatives as targeted protein degraders (PROTACs) and other novel therapeutic modalities.

Conclusion

The pyrimidine scaffold continues to be a highly fruitful starting point for the discovery and development of new medicines. Its inherent biological relevance, synthetic tractability, and the vast chemical space it offers for functionalization ensure its enduring importance in the field of medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of functionalized pyrimidine derivatives, from their synthesis to their biological activities and structure-activity relationships. By understanding the principles outlined herein, researchers, scientists, and drug development professionals will be better equipped to harness the power of this remarkable heterocycle in their quest for novel and effective therapies.

References

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022).

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. [Link]

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). PubMed. [Link]

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). PubMed. [Link]

- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.).

- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021). RSC Publishing. [Link]

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Link]

- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021). PubMed. [Link]

- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]

Sources

- 1. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 2. Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine synthesis [organic-chemistry.org]

- 7. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A-Z Guide to Halogen Reactivity on the Pyrimidine Core: A Handbook for Synthetic and Medicinal Chemists

Abstract

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine ring is a central theme in contemporary medicinal chemistry. Halogenated pyrimidines serve as exceptionally versatile synthons, their utility intrinsically linked to the reactivity of the carbon-halogen bond. This in-depth technical guide provides a comprehensive analysis of the factors governing the reactivity of halogens (F, Cl, Br, I) situated at the 2-, 4-, and 5-positions of the pyrimidine nucleus. We will delve into the mechanistic underpinnings of key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights to inform experimental design and accelerate discovery. This document is structured to serve as a self-validating reference, grounding theoretical principles in practical, step-by-step protocols for mission-critical reactions.

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring system, a diazine heterocycle, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in nucleic acids.[1] Beyond its biological primacy, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics. Its prevalence stems from its ability to engage in a multitude of non-covalent interactions with biological targets and its synthetic tractability, which allows for precise, three-dimensional elaboration of its core structure.

Halogenation of the pyrimidine ring provides a powerful toolkit for chemists. Halogens can serve as directing groups, modulate the electronic properties of the ring, and, most importantly, act as versatile handles for the introduction of a wide range of functional groups. Understanding the nuances of halogen reactivity is therefore paramount for any scientist working in drug discovery and development.

The Hierarchy of Reactivity: Positional and Halogen Effects

The reactivity of a halogen on a pyrimidine ring is not absolute; it is a function of two primary variables: its position on the ring and the identity of the halogen itself.

The Critical Influence of Position: C2, C4, vs. C5

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This electronic characteristic is the primary determinant of positional reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

-

Positions 2, 4, and 6 (ortho/para to Nitrogen): These positions are significantly activated towards nucleophilic attack. The electronegative nitrogen atoms can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2]

-

Position 5 (meta to Nitrogen): This position is comparatively deactivated towards nucleophilic attack as the negative charge in the Meisenheimer complex cannot be delocalized onto the nitrogen atoms.[3]

This leads to a clear hierarchy of reactivity in SNAr reactions: C4/C6 > C2 >> C5 .

The greater reactivity of the C4 and C6 positions over the C2 position is a more subtle effect. It is generally observed that displacement of a halide at the 4-position is more facile than at the 2-position.[4] This can be attributed to the larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 compared to C2, making it a more favorable site for nucleophilic attack.[5] Additionally, steric hindrance from the lone pairs of both nitrogen atoms may slightly disfavor attack at the C2 position.[4]

In the context of palladium-catalyzed cross-coupling reactions, a similar trend is often observed, with the reactivity order being position 4 > position 6 > position 2 .[6]

The Halogen's Role: A Tale of Two Reaction Mechanisms

The identity of the halogen atom (I, Br, Cl, F) also profoundly influences reactivity, but the trend is dependent on the reaction mechanism.

-

Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity is inversely correlated with the C-X bond dissociation energy.[7] Consequently, the order of reactivity is: I > Br > Cl > F [7] Iodopyrimidines are the most reactive substrates, often requiring milder conditions, while chloropyrimidines can be more challenging to activate.[6][7] Fluoropyrimidines are generally unreactive under standard cross-coupling conditions.[6]

-

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen.[8] Here, the reactivity is governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom. A more electronegative halogen enhances the partial positive charge on the carbon, making it more susceptible to nucleophilic attack. This leads to an inverted order of reactivity compared to cross-coupling reactions: F > Cl ≈ Br > I [8][9] However, it is important to note that the leaving group's ability to depart in the second step of the SNAr mechanism also plays a role. While fluorine is the most activating, its bond to carbon is strong, which can sometimes make the departure of the fluoride ion slower. In many practical applications with pyrimidines, chloro- and bromo- derivatives offer a good balance of reactivity and leaving group ability.[10]

Key Transformations of Halogenated Pyrimidines

Halogenated pyrimidines are precursors to a vast array of functionalized derivatives. Below, we explore two of the most critical classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing nucleophiles onto the pyrimidine ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[8]

Caption: A general experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.

This protocol demonstrates the selective substitution at the more reactive C4 position.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

-

Nucleophile Addition: Add the desired amine (1.0-1.2 eq.) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to scavenge the HCl generated during the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a halopyrimidine with an organoboron reagent.[7]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Inert Atmosphere: To a dry Schlenk flask or sealed tube, add the 4-chloro-2-(methylthio)pyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to the required temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite.

-

Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

Data Summary: A Comparative Overview

The following tables provide a comparative summary of the reactivity trends discussed.

Table 1: Relative Reactivity of Halogens in Key Reactions

| Reaction Type | Reactivity Order | Mechanistic Rationale |

| Palladium-Catalyzed Cross-Coupling | I > Br > Cl > F | Rate-determining step is oxidative addition, which is favored by weaker C-X bonds.[7] |

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl ≈ Br > I | Rate-determining step is nucleophilic attack, which is favored by a more electrophilic carbon (increased by halogen electronegativity).[8] |

Table 2: Relative Reactivity of Positions on the Pyrimidine Ring

| Position | Reactivity in SNAr | Reactivity in Cross-Coupling | Rationale |

| C4/C6 | Highest | High | Activated by two nitrogen atoms (para/ortho); favorable for Meisenheimer complex stabilization and oxidative addition.[4][6] |

| C2 | High | Moderate | Activated by two nitrogen atoms (ortho); slightly less reactive than C4/C6 due to electronic and steric factors.[4][6] |

| C5 | Very Low | Low | Deactivated (meta to both nitrogens); lacks resonance stabilization for SNAr intermediates.[3] |

Conclusion and Future Directions

A thorough understanding of the reactivity of halogens on the pyrimidine ring is indispensable for the modern medicinal and synthetic chemist. By appreciating the interplay between the halogen's position and identity, researchers can strategically design synthetic routes to access novel and complex molecular architectures. The principles and protocols outlined in this guide serve as a foundational resource for harnessing the full potential of halogenated pyrimidines as versatile building blocks in drug discovery and beyond. Future research will undoubtedly continue to refine our understanding and expand the synthetic toolbox, with a focus on developing more efficient and selective catalytic systems for the functionalization of these privileged heterocyclic systems.

References

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbnj0vBdLO04S7hez2vgZrspZlfoaWydPnhxP7OBLBNnzPL849-tc2gQlHc6QosoupmXqR0162sUWLEHk5jP2DufnXGCsnCeA9CVEVd8GpvFlRuk33mtRUC8WRKVMJqduYNc8CdPl7irQvm1c04CqeoUaxfch8EuTDISoOWVVhiLoI-DQFSF5ULGCyW8eH_53j25jCLwHXIBJQykGWBcDiiBR94JHc7aqEWsVxQ4oa3UM=]

- Pyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk-GhEgnvLT1n_Rxsr8ZMc72sCIZE1dkeZaEQuIGvUoOmvaxeS0MlXQFAtmBCQmlXB08M_QR4RivkCmdb8uqAspw8qgtAQUwUzCSiHsaVbGKvYPqB70VTsSEGW7M4lsjPNoszh4lF7kwarY7qtcp1IT-amB82ddnoKTcy1sXwTcc7hl3yp]

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFMwOQYJ5T3HKONsnAsIdnGbx68vu1xu_OpMJaonduFXW7nYnPY_GhcLYwv_XnCYsgyFg5aCSeH3kNehLxnPpXtT1s7O8ODjlcVKQ1sRoOVKNxTdWdcoaOhUXXPm8Zl76j46ImwkQf]

- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1lJIK6dKHI2bIveom-zcuG19JlGwevZK3BSx8XtVo_mZeKuxQZwnuDrfDPHvoUK-Ltdvubaem74HYqaUARHq6XndsXagiq6legmyg2Tk3PvT-Cz5naZq6XgDcoJoslzwgD_gPyGwq2rM9-qesXl7GNnqBZIdvh4yl3odNs97U9p8PS5RL4ZnJwOeFtyg9xUNdRcrIFc6hUi9DgxYGZyf7ppy5l716C-JNe_ax-nqwGWqyT63DKFavCQ==]

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. [URL: https://doi.org/10.26434/chemrxiv-2024-1pzk5]